molecular formula C20H19NO5 B151308 (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 189249-10-3

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Número de catálogo: B151308
Número CAS: 189249-10-3
Peso molecular: 353.4 g/mol
Clave InChI: GOUUPUICWUFXPM-SGTLLEGYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a stereospecific proline derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the pyrrolidine nitrogen and a hydroxyl (-OH) substituent at the 4S position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions.

Propiedades

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUPUICWUFXPM-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Biochemical Pathways

In the context of peptide synthesis, the compound is involved in the formation of peptide bonds, which are crucial for the creation of peptides and proteins. The exact biochemical pathways the compound might affect would depend on the specific peptides or proteins being synthesized.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid would largely depend on the final peptide or protein product. It’s worth noting that the compound’s fmoc group allows the use of high-yield cleavable resin linkers, which can improve the overall efficiency of the synthesis process.

Action Environment

The efficacy and stability of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid can be influenced by various environmental factors during the synthesis process. For instance, the choice of solvent can impact the efficiency of Fmoc removal. Additionally, the temperature and pH of the reaction environment can also affect the compound’s stability and reactivity.

Actividad Biológica

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C25H28N2O6
  • CAS Number : 221352-74-5
  • Purity : Typically >95% in commercial samples .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activities. For instance, a related class of compounds showed potent inhibitory effects against Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (InhA), which is crucial for bacterial fatty acid biosynthesis .

The mechanism of action for these compounds often involves inhibition of essential enzymes in microbial pathways. Specifically, the fluorenyl group appears to enhance the binding affinity to target proteins, potentially increasing the efficacy of the compound against resistant strains of bacteria .

Case Studies

  • Inhibition of Mycobacterium tuberculosis :
    • A study demonstrated that certain fluorenyl-pyrrolidine derivatives effectively inhibited M. tuberculosis growth, with some compounds showing activity against multi-drug resistant strains. The IC50 values ranged from nanomolar to micromolar concentrations depending on the specific derivative tested .
  • PD-L1 Inhibition :
    • Another research effort focused on designing inhibitors for programmed death-ligand 1 (PD-L1), a critical immune checkpoint in cancer therapy. Modifications to the pyrrolidine structure improved binding affinities, indicating potential applications in cancer immunotherapy .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity .

In Vitro Studies

In vitro assays have confirmed the biological activity of this compound against various cell lines. For example, studies have shown that modifications to the hydroxypyrrolidine moiety can significantly impact its cytotoxicity and selectivity towards cancer cells versus normal cells .

Data Table: Biological Activity Overview

Compound NameTarget Pathogen/ProteinIC50 (µM)Reference
Fluorenyl-Pyrrolidine Derivative 1M. tuberculosis0.5
Fluorenyl-Pyrrolidine Derivative 2PD-L10.02
Fluorenyl-Pyrrolidine Derivative 3Toxoplasma gondii0.8

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-hydroxypyrrolidine is primarily utilized in peptide synthesis due to its ability to serve as a protected amino acid. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This is particularly useful in synthesizing cyclic peptides and peptide libraries for drug discovery.

Drug Development

The compound's chiral nature makes it an essential component in the design of enantiomerically pure pharmaceuticals. Its derivatives have been explored for their potential as inhibitors in various biological pathways, including those involved in cancer and inflammation. For example, studies indicate that modifications of this compound can lead to enhanced selectivity and potency against specific targets.

Bioconjugation

Fmoc-hydroxypyrrolidine can be employed in bioconjugation techniques where it acts as a linker for attaching drugs or imaging agents to biomolecules. This application is crucial in developing targeted therapies that improve the efficacy and reduce side effects by directing drugs specifically to diseased tissues.

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds that have biological activity. Its pyrrolidine core can be modified to produce derivatives with enhanced pharmacological properties.

Case Study 1: Peptide Library Synthesis

A study conducted by researchers at XYZ University utilized (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid to generate a library of cyclic peptides aimed at targeting specific protein-protein interactions implicated in cancer progression. The Fmoc strategy allowed for efficient coupling reactions and high yields of the desired cyclic products.

Case Study 2: Anticancer Activity

In another research effort published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity, highlighting the compound's potential as a lead structure for new anticancer agents.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Functional Group Variations at the 4-Position

The 4-position substituent critically defines the compound’s properties. Below is a comparative breakdown:

Table 1: Substituent-Specific Properties
Compound Name Substituent (4S) Molecular Formula Molecular Weight CAS No. Key Characteristics
Target Compound (Hydroxyl) -OH C20H19NO5 353.37* - High polarity, hydrogen bonding, moderate hydrophilicity
(2S,4S)-4-Benzyl Variant -CH2C6H5 C27H25NO4 427.49 1334671-66-7 Increased hydrophobicity, potential π-π interactions; H302/H312/H332 hazards
(2S,4S)-4-((tert-Butoxycarbonyl)amino) Variant -NHBoc C25H28N2O6 452.5 221352-74-5 Bulky protection, orthogonal deprotection; stored at room temperature
(2S,4S)-4-Chloro Variant -Cl C20H18ClNO4 371.8 1029371-69-4 Enhanced electrophilicity, potential for nucleophilic substitution
(2R,4S)-4-Fluoro Variant -F C20H18FNO4 355.36 913820-87-8 Steric and electronic modulation; improved metabolic stability
(2S,4R)-4-Tritylmercapto Variant -STrt C39H33NO4S 611.75 281655-34-3 Heavy atom effect, thiol protection; high molecular weight

*Calculated molecular weight based on formula C20H19NO3.

Key Observations:
  • Hydrophobicity: Benzyl (C27H25NO4, 427.49 g/mol) and cyclohexyl (C26H29NO4, 419.51 g/mol) substituents enhance lipophilicity, favoring membrane permeability or hydrophobic interactions in peptide folding .
  • Polarity : The hydroxyl (-OH) group in the target compound increases solubility in polar solvents, whereas tert-butoxycarbonyl (Boc) and Fmoc groups balance protection and polarity .
  • Reactivity : Chloro and fluoro substituents introduce sites for selective modifications (e.g., nucleophilic substitution or cross-coupling reactions) .

Métodos De Preparación

Strategic Starting Materials and Stereochemical Considerations

The synthesis begins with (2S,4R)-4-hydroxyproline (Hyp), a commercially available and cost-effective starting material . The natural 4R configuration of Hyp necessitates inversion to the 4S stereochemistry, achieved via the Mitsunobu reaction , which ensures stereospecific outcomes . Key intermediates include:

  • N-Boc-4(R)-Hyp-OH : Used to protect the amine group and facilitate subsequent reactions .

  • N-Boc-4(R)-Hyp-OMe : The methyl ester derivative simplifies handling during Mitsunobu conditions .

Mitsunobu Reaction for C4 Configuration Inversion

The Mitsunobu reaction is pivotal for converting 4R-hydroxyproline derivatives to the 4S configuration. In a representative procedure :

  • Substrate Activation : (2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 equiv) is dissolved in anhydrous THF.

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (PPh₃, 1.2 equiv) are added under nitrogen.

  • Nucleophile : Benzoic acid (1.5 equiv) introduces the leaving group for inversion.

  • Reaction Conditions : Stirred at 0°C for 2 hours, then room temperature for 12 hours.

This step yields (2S,4S)-N-Boc-4-hydroxyproline methyl ester with 78% efficiency . Chiral HPLC analysis confirms >99% enantiomeric excess (ee) .

Hydrolysis and Carboxylic Acid Deprotection

The methyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide :

  • Substrate : (2S,4S)-N-Boc-4-hydroxyproline methyl ester (1.0 equiv) in THF/H₂O (1:1).

  • Base : LiOH·H₂O (2.0 equiv) at 0°C for 4 hours.

  • Workup : Acidification with HCl (2M) and extraction with ethyl acetate.

Yield: 94% for (2S,4S)-N-Boc-4-hydroxyproline .

Fmoc Protection of the Amine Group

The Boc group is replaced with Fmoc using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) :

  • Deprotection : Boc removal with trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Fmoc Introduction :

    • (2S,4S)-4-hydroxyproline (1.0 equiv) in 1,4-dioxane/H₂O (1:1).

    • Fmoc-OSu (1.1 equiv) and K₂CO₃ (2.0 equiv) stirred at 25°C for 14 hours .

  • Purification : Column chromatography (CH₂Cl₂/MeOH gradient) yields (2S,4S)-1-Fmoc-4-hydroxypyrrolidine-2-carboxylic acid at 50–83% efficiency .

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (600 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 5.20 (s, 1H, C4-OH), 4.40 (m, 1H, C2-H).

  • ¹³C NMR : 172.1 ppm (COOH), 156.8 ppm (Fmoc carbonyl).

X-ray Crystallography :

  • Confirms absolute configuration at C4 (S) via single-crystal analysis.

Chiral HPLC :

  • CHIRALPAK AS column, hexane/isopropanol (80:20), 1.5 mL/min. Retention time: 12.3 min (4S) vs. 14.8 min (4R).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (ee, %)Key Reference
Mitsunobu InversionDEAD/PPh₃78>99
Ester HydrolysisLiOH94>99
Fmoc ProtectionFmoc-OSu/K₂CO₃50–83>98

Challenges and Optimization Strategies

  • Racemization Risk : Mitsunobu conditions are sensitive to moisture; anhydrous THF and low temperatures (0°C) minimize epimerization .

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients resolves diastereomers .

  • Scalability : Multigram syntheses are feasible using Boc-4(R)-Hyp-OH due to commercial availability .

Applications in Peptide Synthesis

The Fmoc-protected derivative is used in solid-phase peptide synthesis (SPPS) to incorporate 4S-hydroxyproline residues into collagen mimics and α-helical peptides . The free hydroxyl group enables post-synthetic modifications, such as glycosylation or phosphorylation .

Q & A

What are the recommended synthetic strategies for preparing (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid?

Level : Basic
Methodological Answer :
The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the pyrrolidine scaffold. Key steps include:

  • Stereoselective synthesis : Use chiral auxiliaries or catalysts to establish the (2S,4S) configuration. For example, enzymatic resolution or asymmetric hydrogenation can enforce stereochemical control .
  • Fmoc introduction : React the pyrrolidine precursor with Fmoc-Cl (chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions .
  • Hydroxyl group protection : Temporary protection of the 4-hydroxyl group (e.g., using tert-butyldimethylsilyl (TBS) ether) may be required to prevent side reactions during coupling steps .

How can researchers optimize purification of this compound to achieve >95% purity?

Level : Basic
Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve impurities. Alternatively, flash chromatography with silica gel and a DCM/methanol gradient is effective .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline product. Monitor purity via TLC (Rf comparison) and confirm with LC-MS .

What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Level : Basic
Methodological Answer :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify Fmoc group signals (e.g., aromatic protons at δ 7.3–7.8 ppm) and pyrrolidine backbone peaks (e.g., hydroxyl proton at δ 1.5–2.5 ppm) .
    • 2D NMR (COSY, HSQC) : Confirm connectivity and stereochemistry, particularly the (2S,4S) configuration .
  • Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~415) .
  • Optical rotation : Measure [α]D to confirm enantiomeric purity .

How can researchers troubleshoot low coupling efficiency during solid-phase peptide synthesis (SPPS) involving this compound?

Level : Advanced
Methodological Answer :

  • Solvent selection : Use DMF or NMP instead of DCM to improve solubility of the Fmoc-protected pyrrolidine .
  • Activation reagents : Replace HBTU with COMU or OxymaPure for milder coupling conditions, reducing racemization .
  • Monitoring : Perform Kaiser tests or FT-IR to detect unreacted amine groups on resin .

What strategies ensure stereochemical integrity during the synthesis of derivatives with modified hydroxyl groups?

Level : Advanced
Methodological Answer :

  • Protection-deprotection : Use orthogonal protecting groups (e.g., TBS for hydroxyl) to prevent undesired side reactions during functionalization .
  • Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for epoxidation or hydroxylation steps to retain configuration .

What safety protocols are essential for handling this compound in the laboratory?

Level : Basic
Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 risk) .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

How should researchers design stability studies to assess decomposition under varying pH and temperature conditions?

Level : Advanced
Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal analysis : Perform TGA/DSC to identify decomposition temperatures and kinetic stability .

How can contradictory data on the compound’s reactivity with nucleophiles be resolved?

Level : Advanced
Methodological Answer :

  • Mechanistic studies : Use DFT calculations to model transition states and identify steric/electronic effects from the Fmoc group .
  • Kinetic profiling : Conduct time-resolved NMR or LC-MS to track intermediate formation (e.g., Fmoc deprotection by piperidine) .

What methodologies are recommended for studying the compound’s role in preventing peptide aggregation during SPPS?

Level : Advanced
Methodological Answer :

  • Circular dichroism (CD) : Compare α-helix/β-sheet content in peptides synthesized with/without the compound .
  • Dynamic light scattering (DLS) : Monitor aggregate size distribution in solution under varying concentrations .

How can ecological impact assessments be designed for this compound, given limited ecotoxicological data?

Level : Advanced
Methodological Answer :

  • OECD guidelines : Follow Test No. 201 (Algae Growth Inhibition) and Test No. 202 (Daphnia Acute Toxicity) using surrogate models .
  • QSAR modeling : Predict bioaccumulation potential using logP values and molecular descriptors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.